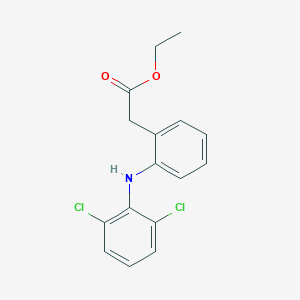

Diclofenac Ethyl Ester

Descripción general

Descripción

Diclofenac Ethyl Ester is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the group of particle drugs . It is chemically related to other NSAIDs such as ibuprofen and naproxen, but it is more potent .

Synthesis Analysis

New diclofenac derivatives containing bioactive moieties, such as triazole, oxadiazole, and thiadiazol, have been synthesized . The structures of these new compounds were established based on spectral and elemental analysis . The starting materials ethyl-[2-(2,6-dichloroanilino)phenyl]acetate (I) and [2-(2,6-dichloroanilino)phenyl]acetic acid hydrazide (II) were prepared according to previous procedures .Molecular Structure Analysis

Ethyl diclofenac reveals a P21/c monoclinic and the cocrystal between this ester with its parent drug is a P-1 triclinic system . A hydrophobic interaction -C-Cl-, which is rarely found in a cocrystal, is involved in the molecular interaction between ethyl diclofenac and the parent drug, besides the hydrogen bonds .Chemical Reactions Analysis

The new cocrystal can be generated directly by Fischer equilibrium reaction during esterification of diclofenac acid .Physical And Chemical Properties Analysis

The newly isolated cocrystal has a melting point of 103–104°C, which is higher than that of ethyl diclofenac (67.5°C) but lower than that of diclofenac acid (173°C) . The DFEE micelles showed slower release in comparison to DFN, and the optimal results were achieved with PEO-poly (ε-caprolactone) micelles with percent release of 7.8±4.0% of DFEE in 4 h and 12.6±2.7% in 24 h .Aplicaciones Científicas De Investigación

Anti-Inflammatory and Analgesic Activity

Diclofenac Ethyl Ester has been used in the synthesis of diclofenac derivatives with anti-inflammatory and analgesic activity . These compounds have shown strong analgesic activity and anti-inflammatory activity in various tests .

Synthesis of Diclofenac Derivatives

Diclofenac Ethyl Ester serves as a precursor in the synthesis of various diclofenac derivatives . These derivatives have been used in the development of new drugs with improved efficacy and decreased side effects .

Anti-Arthritic Activity

Diclofenac, which can be synthesized from Diclofenac Ethyl Ester, is a commonly prescribed NSAID for the treatment of arthritis . It inhibits the isoforms of cyclooxygenase, COX-1, and COX-2, providing temporary relief from rheumatoid arthritis (RA) symptoms .

Synthesis of Spin-Labeled Diclofenac

Diclofenac Ethyl Ester has been used in the synthesis of spin-labeled diclofenac . This involves a sequence of transformations such as iodination, esterification, Sonogashira cross-coupling, oxidation, and saponification .

Anti-Microbial Activity

New diclofenac derivatives synthesized from Diclofenac Ethyl Ester have shown promising anti-microbial activity . These derivatives contain bioactive moieties, such as triazole, oxadiazole, and thiadiazol .

Development of New Drug Formulations

Diclofenac Ethyl Ester can be used in the development of new drug formulations. For example, diclofenac lipid-core nanocapsules have been developed for better drug delivery and improved therapeutic efficacy .

Mecanismo De Acción

Target of Action

Diclofenac Ethyl Ester, like its parent compound Diclofenac, primarily targets the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

Diclofenac Ethyl Ester inhibits the activity of COX-1 and COX-2, disrupting the synthesis of prostaglandins . This inhibition reduces the production of PGs, leading to decreased inflammation and pain signaling .

Biochemical Pathways

The inhibition of COX enzymes disrupts the arachidonic acid pathway, reducing the production of prostaglandins . This results in a decrease in inflammation and pain signaling, which are downstream effects of prostaglandin production .

Pharmacokinetics

It’s known that the compound binds to lipid membranes, which could affect its absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The primary result of Diclofenac Ethyl Ester’s action is the reduction of inflammation and pain. By inhibiting the production of prostaglandins, it decreases the signaling processes that lead to the perception of pain and the physiological responses associated with inflammation .

Action Environment

The action of Diclofenac Ethyl Ester can be influenced by environmental factors. For instance, it has been found in various environmental matrices due to its persistence and low natural degradation rate . Wastewater is a key exposure route for wildlife . The presence of Diclofenac Ethyl Ester in the environment and its interaction with various environmental factors could potentially influence its action, efficacy, and stability .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-2-21-15(20)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBCAMNSNFVYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464198 | |

| Record name | Diclofenac Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diclofenac Ethyl Ester | |

CAS RN |

15307-77-4 | |

| Record name | Diclofenac ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl diclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENAC ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAU4NB2RBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

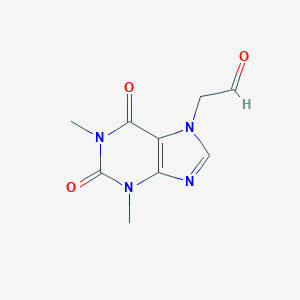

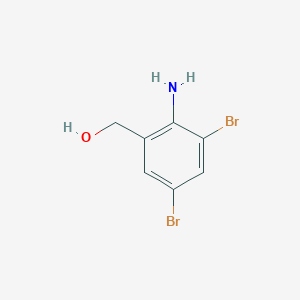

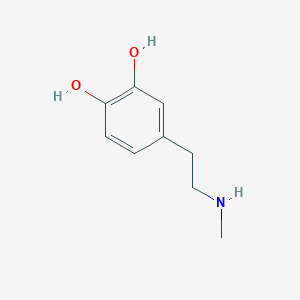

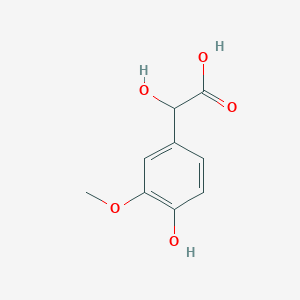

Feasible Synthetic Routes

Q & A

Q1: Why is Diclofenac Ethyl Ester being investigated as a potential improvement over traditional Diclofenac, particularly regarding cardiovascular safety?

A1: Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), carries a known risk of cardiovascular side effects. Research suggests that the extent of the drug's presence in the heart contributes to this risk []. Diclofenac Ethyl Ester, when encapsulated in polymeric micelles, has demonstrated a modified biodistribution profile in a rat model of adjuvant arthritis. This altered distribution resulted in reduced accumulation of the drug in the heart compared to free Diclofenac, despite comparable anti-arthritic efficacy []. This targeted delivery approach, utilizing Diclofenac Ethyl Ester, presents a promising strategy for potentially mitigating the cardiovascular risks associated with traditional Diclofenac therapy.

Q2: How does the encapsulation of Diclofenac Ethyl Ester in polymeric micelles specifically affect its distribution and impact potential cardiovascular risks?

A2: Researchers utilized methoxypoly(ethylene oxide)-block-poly(ε-caprolactone) (PEO-b-PCL) to create polymeric micelles encapsulating Diclofenac Ethyl Ester []. In a rat model of adjuvant arthritis, this formulation, termed DFEE-TM, exhibited a unique distribution pattern. DFEE-TM accumulated in the inflamed joints while demonstrating reduced accumulation in the heart compared to free Diclofenac []. This targeted delivery to the site of inflammation, coupled with reduced cardiac exposure, offers a potential mechanism for minimizing the cardiovascular risks associated with Diclofenac. Furthermore, the study observed a favorable shift in the ratio of cardiotoxic to cardioprotective metabolites of arachidonic acid in the hearts and plasma of rats treated with DFEE-TM, further supporting the potential for reduced cardiovascular risk with this delivery method [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Formamide, N-[2-(4-methoxyphenyl)-1-methylethyl]-](/img/structure/B195473.png)